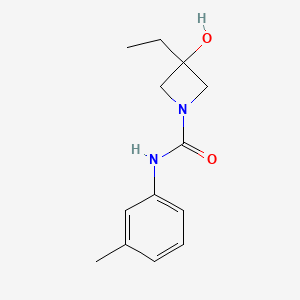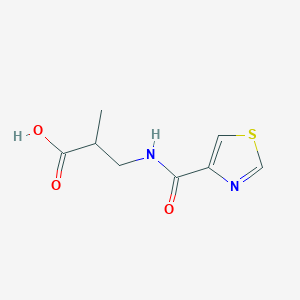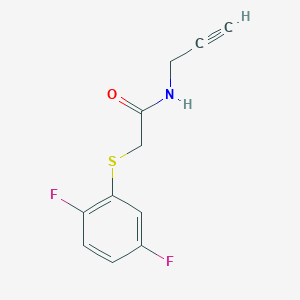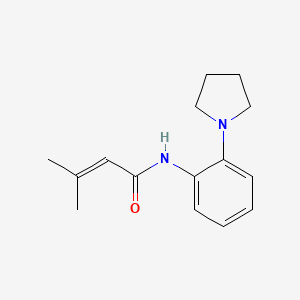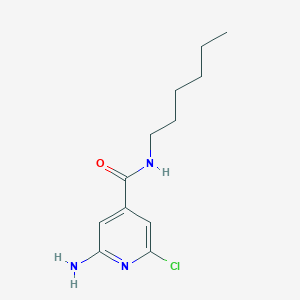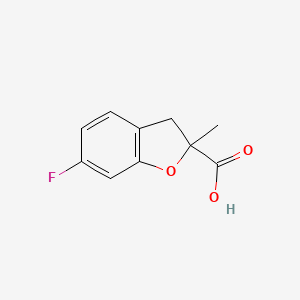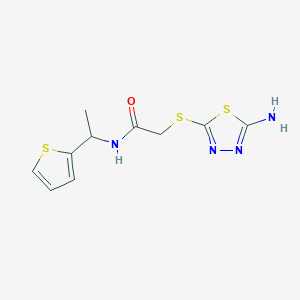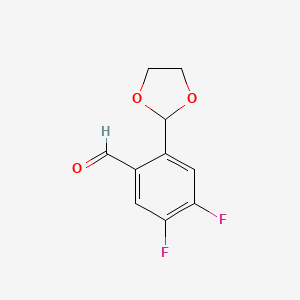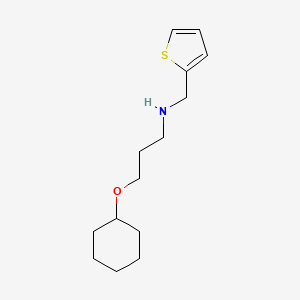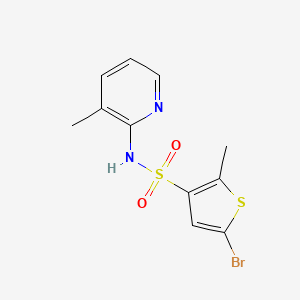![molecular formula C20H26N4O5 B14906309 N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)
N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a leucine residue, and a proline residue, making it a hybrid molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions. The resulting quinoxaline derivative is then subjected to hydroxylation to introduce the hydroxy group at the 3-position.
The next step involves the coupling of the quinoxaline derivative with L-leucine and L-proline. This is usually achieved through peptide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position of the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The leucine and proline residues can influence the compound’s binding affinity and specificity, enhancing its biological effects.
類似化合物との比較
Similar Compounds
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-alanine
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-valine
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-isoleucine
Uniqueness
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties to the molecule. This can influence its interaction with biological targets and its overall stability, making it a valuable compound for various applications.
特性
分子式 |
C20H26N4O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N4O5/c1-12(2)10-14(18(26)23-9-5-8-16(23)19(27)28)22-20(29)24-11-17(25)21-13-6-3-4-7-15(13)24/h3-4,6-7,12,14,16H,5,8-11H2,1-2H3,(H,21,25)(H,22,29)(H,27,28)/t14-,16-/m0/s1 |
InChIキー |
ABGLMHPLWOWSIG-HOCLYGCPSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


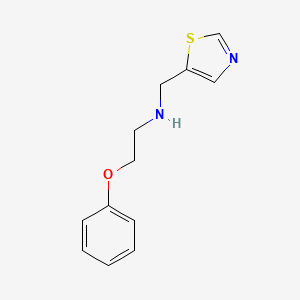
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

